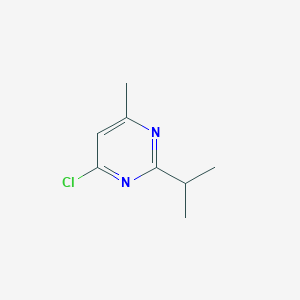

4-Chloro-2-isopropyl-6-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCDNTVCCXJUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391285 | |

| Record name | 4-chloro-2-isopropyl-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4595-69-1 | |

| Record name | 4-chloro-2-isopropyl-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methyl-2-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-2-isopropyl-6-methylpyrimidine

CAS Number: 4595-69-1[1]

For research use only. Not for diagnostic, therapeutic, or personal use.

This technical guide provides a comprehensive overview of 4-Chloro-2-isopropyl-6-methylpyrimidine, a key intermediate in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide leverages information from structurally related pyrimidine derivatives to detail its chemical properties, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

While specific experimental data for this compound is not widely reported, the properties of analogous compounds, such as 4-Chloro-2-cyclopropyl-6-methylpyrimidine, can provide valuable insights.

| Property | Value (for 4-Chloro-2-cyclopropyl-6-methylpyrimidine) | Reference |

| Molecular Formula | C₈H₉ClN₂ | [2] |

| Molecular Weight | 168.62 g/mol | [2] |

| CAS Number | 7043-11-0 | [2] |

| Appearance | Not specified (typically a solid) | |

| Solubility | Not specified |

Note: The data in this table is for a structurally similar compound and should be used as an estimation.

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow a two-step procedure common for this class of compounds: initial formation of the hydroxypyrimidine ring followed by a chlorination step.

General Synthesis of 4-hydroxy-2-isopropyl-6-methylpyrimidine

The initial pyrimidine ring can be synthesized via the condensation of a β-dicarbonyl compound with an amidine. For 4-hydroxy-2-isopropyl-6-methylpyrimidine, this would involve the reaction of ethyl acetoacetate with isobutyramidine hydrochloride.

Experimental Protocol (Adapted from a general procedure for 4-hydroxy-2,6-disubstituted pyrimidines):

-

Reactants:

-

Ethyl acetoacetate

-

Isobutyramidine hydrochloride

-

A suitable base (e.g., potassium hydroxide)

-

An alcohol solvent (e.g., ethanol)

-

-

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask.

-

Ethyl acetoacetate and isobutyramidine hydrochloride are added to the flask.

-

The reaction mixture is refluxed for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified, typically by recrystallization, to yield 4-hydroxy-2-isopropyl-6-methylpyrimidine.

-

Chlorination of 4-hydroxy-2-isopropyl-6-methylpyrimidine

The hydroxyl group at the 4-position of the pyrimidine ring is then replaced with a chlorine atom using a chlorinating agent.

Experimental Protocol (Adapted from a general procedure for chlorination of hydroxypyrimidines): [3]

-

Reactants:

-

4-hydroxy-2-isopropyl-6-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

A base (e.g., triethylamine)

-

-

Procedure:

-

The purified 4-hydroxy-2-isopropyl-6-methylpyrimidine is refluxed in a mixture of phosphorus oxychloride and triethylamine.[3]

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The reaction mixture is carefully poured into ice water and neutralized with a base like potassium hydroxide to a weakly alkaline pH.[3]

-

The product is extracted with an organic solvent, such as ethyl acetate.[3]

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, this compound.[3]

-

Potential Biological Activity and Applications

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The chloro-substituent at the 4-position of this compound serves as a reactive handle for nucleophilic aromatic substitution, allowing for the synthesis of diverse compound libraries for biological screening.

Structurally similar 4,6-disubstituted pyrimidines are known to act as inhibitors of protein kinases. The core pyrimidine structure can form crucial hydrogen bonds with the hinge region of the kinase active site. The isopropyl and methyl groups can occupy hydrophobic pockets within the enzyme, influencing binding affinity and selectivity.

While no direct biological data for this compound has been reported, it is a valuable intermediate for the synthesis of potential therapeutic agents.

Experimental Workflows and Signaling Pathways

General Synthetic and Characterization Workflow

The synthesis and characterization of this compound and its derivatives would typically follow a structured workflow.

Caption: A general workflow for the synthesis, purification, characterization, and further application of this compound.

Representative Signaling Pathway: Kinase Inhibition

Given that many pyrimidine derivatives are kinase inhibitors, a potential mechanism of action for derivatives of this compound could involve the inhibition of a protein kinase, thereby modulating a cellular signaling pathway. The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted.

Caption: A generalized diagram showing the inhibition of a protein kinase by a pyrimidine derivative, disrupting a cellular signaling pathway.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2-isopropyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Chloro-2-isopropyl-6-methylpyrimidine. Due to the limited availability of direct experimental data for this specific compound in public databases, this paper outlines a putative synthetic route and presents predicted spectroscopic data based on established principles and data from analogous structures. This guide serves as a robust framework for researchers undertaking the synthesis and characterization of this and similar pyrimidine derivatives.

Chemical Identity and Physical Properties

This compound is a substituted pyrimidine with the following identifiers and predicted physical properties.

| Property | Value | Source |

| IUPAC Name | 4-chloro-6-methyl-2-(propan-2-yl)pyrimidine | N/A |

| CAS Number | 4595-69-1 | N/A |

| Molecular Formula | C₈H₁₁ClN₂ | N/A |

| Molecular Weight | 170.64 g/mol | N/A |

| Predicted Density | 1.106 g/cm³ | N/A |

| Predicted Boiling Point | 220.8 °C at 760 mmHg | N/A |

| Predicted Refractive Index | 1.512 | N/A |

| Predicted Flash Point | 108.4 °C | N/A |

Proposed Synthesis

The synthesis of this compound can be logically achieved via the chlorination of its corresponding hydroxypyrimidine precursor, 2-isopropyl-6-methyl-4-pyrimidinol. This transformation is a common and effective method for introducing a chlorine atom onto the pyrimidine ring.

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-isopropyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-isopropyl-6-methylpyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. As such, substituted pyrimidines are of significant interest in medicinal chemistry and drug discovery as intermediates for the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of the known physical properties of this compound, outlines experimental protocols for their determination, and presents a general experimental workflow for the biological evaluation of such compounds.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, characterization, and application in synthetic chemistry. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 170.64 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 4595-69-1 | --INVALID-LINK--[1] |

| Boiling Point | 220.8°C at 760 mmHg | --INVALID-LINK--[1] |

| Density | 1.106 g/cm³ | --INVALID-LINK--[1] |

| Refractive Index | 1.512 | --INVALID-LINK--[1] |

| Flash Point | 108.4°C | --INVALID-LINK--[1] |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Protocols

The following sections detail the general methodologies for determining the key physical and spectral properties of this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate, and the temperature is observed.

-

The melting point is recorded as the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Boiling Point Determination

The boiling point is a key physical constant for a liquid.

Protocol:

-

A small volume of the liquid is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, ensuring the top of the thermometer bulb is level with the side arm of the condenser.

-

The liquid is heated to boiling.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

-

A sample of 5-20 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The spectra are acquired according to the instrument's standard procedures, with typical parameters for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

The sample is placed in the IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

The sample is ionized, typically by electron impact (EI) or chemical ionization (CI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The mass spectrum is recorded, showing the relative abundance of each ion.

Synthesis and Biological Evaluation Workflow

While no specific signaling pathways involving this compound have been reported, its structural similarity to other substituted pyrimidines suggests potential biological activity, such as protein kinase inhibition. The following diagrams illustrate a general workflow for the synthesis and subsequent biological evaluation of such a compound.

Caption: A general workflow for the synthesis and characterization of this compound.

Caption: A general experimental workflow for the biological evaluation of a substituted pyrimidine derivative.

Conclusion

This technical guide consolidates the available physical property data for this compound and provides standardized protocols for their experimental determination. While specific biological data for this compound is not yet available, the provided workflows for synthesis and biological evaluation offer a roadmap for future research. The information presented herein is intended to be a valuable resource for researchers and scientists working with this and related pyrimidine derivatives in the fields of chemical synthesis and drug development.

References

Spectroscopic Data of 4-Chloro-2-isopropyl-6-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Chloro-2-isopropyl-6-methylpyrimidine. Due to the limited availability of a complete, experimentally verified dataset in public databases, this document presents a combination of predicted spectroscopic data and experimental data from structurally analogous compounds. The information herein is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the identification and characterization of this and related pyrimidine derivatives. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are also provided.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their wide range of biological activities. The specific substitution pattern on the pyrimidine ring dictates the molecule's physicochemical properties and its interaction with biological targets. This compound is a key intermediate in the synthesis of various bioactive molecules. Accurate characterization of this compound is crucial for quality control and for the unambiguous identification of its derivatives. This guide aims to provide a detailed spectroscopic profile of this molecule.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound based on established principles of NMR, IR, and MS, as well as by comparison with structurally similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0-7.2 | s | 1H | H-5 (pyrimidine ring) |

| ~ 3.2-3.4 | sept | 1H | -CH(CH₃)₂ |

| ~ 2.5-2.6 | s | 3H | -CH₃ (at C6) |

| ~ 1.3-1.4 | d | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 170-172 | C2 (pyrimidine ring) |

| ~ 165-167 | C6 (pyrimidine ring) |

| ~ 160-162 | C4 (pyrimidine ring) |

| ~ 118-120 | C5 (pyrimidine ring) |

| ~ 35-37 | -CH(CH₃)₂ |

| ~ 24-26 | -CH₃ (at C6) |

| ~ 21-23 | -CH(CH₃)₂ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2970-2870 | Strong | C-H stretch (aliphatic) |

| 1580-1550 | Strong | C=N stretch (pyrimidine ring) |

| 1500-1450 | Strong | C=C stretch (pyrimidine ring) |

| 1470-1430 | Medium | C-H bend (aliphatic) |

| 850-750 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 170/172 | High | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |

| 155/157 | Medium | [M - CH₃]⁺ |

| 127/129 | Medium | [M - C₃H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Spectroscopic Data of Analogous Compounds

To provide a reference for the predicted data, the following tables present available experimental data for structurally similar pyrimidine derivatives.

Mass Spectrometry Data for 4-Chloro-6-methyl-2-phenylpyrimidine[1]

| m/z | Relative Intensity (%) |

| 204/206 | 69 / 25 |

| 169 | 100 |

| 103 | 23 |

| 77 | 26 |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely and label it appropriately.

Instrumentation and Data Acquisition:

-

Instrument: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Apply Fourier transformation to the acquired free induction decay (FID). The spectra should be phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (2-5 mg) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

-

Instrument: A PerkinElmer Spectrum Two or a similar FTIR spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty sample compartment should be acquired before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a 2 mL GC autosampler vial.

Instrumentation and Data Acquisition:

-

Instrument: An Agilent GC-MS system (e.g., 7890B GC coupled to a 5977A MSD) or equivalent.

-

GC Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

Synthesis of 4-Chloro-2-isopropyl-6-methylpyrimidine from hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-2-isopropyl-6-methylpyrimidine from its hydroxypyrimidine precursor, 2-isopropyl-6-methyl-4-pyrimidinol. The synthesis involves a chlorination reaction, a common and crucial transformation in the synthesis of many pharmaceutical intermediates. This document outlines the synthetic pathway, provides a detailed experimental protocol based on established methodologies for analogous compounds, and includes templates for the presentation of quantitative data.

Synthetic Pathway

The core of this synthesis is the conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being a widely used and effective reagent for this transformation. The reaction proceeds via the conversion of the hydroxypyrimidine, which exists in tautomeric equilibrium with its keto form (pyrimidinone), to the desired chloropyrimidine.

The overall transformation is depicted in the following reaction scheme:

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-2-isopropyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 4-Chloro-2-isopropyl-6-methylpyrimidine, a key intermediate in various chemical syntheses. The document details the requisite starting materials, experimental protocols for key reactions, and quantitative data to facilitate laboratory-scale synthesis and process development.

Overview of the Primary Synthetic Pathway

The most prevalent and industrially relevant synthesis of this compound is a two-step process. The initial step involves the condensation of an isopropylamidine source with a β-ketoester to form the heterocyclic core, 2-isopropyl-6-methyl-4-hydroxypyrimidine. This intermediate is subsequently chlorinated to yield the final product.

Starting Materials for 2-Isopropyl-6-methyl-4-hydroxypyrimidine (Step 1)

The formation of the pyrimidine ring is achieved through the condensation of isobutyramidine with an alkyl acetoacetate.

Amidine Source: Isobutyramidine

Isobutyramidine, also known as 2-methylpropanimidamide, is the source of the N-C-N fragment containing the isopropyl group in the final pyrimidine. It is typically used as its hydrochloride salt for improved stability and handling.

β-Ketoester Source: Alkyl Acetoacetate

Ethyl acetoacetate or methyl acetoacetate are the common choices for the C-C-C-C backbone of the pyrimidine ring.[1][2] These esters provide the acetyl group that forms the 6-methyl group and the adjacent carbonyl for cyclization.

Reaction Conditions

The condensation reaction is performed in an alkaline medium, typically using a sodium or potassium alkoxide in a corresponding alcohol solvent (e.g., sodium methoxide in methanol).[1][2] The reaction is generally carried out at elevated temperatures.

Experimental Protocol: Synthesis of 2-Isopropyl-6-methyl-4-hydroxypyrimidine

The following protocol is a representative procedure based on established methods for analogous pyrimidine syntheses.[2]

Materials:

-

Methyl acetoacetate

-

Acetamidine hydrochloride (as an analogue for isobutyramidine hydrochloride)

-

Potassium hydroxide

-

Methanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, add methanol, methyl acetoacetate, and potassium hydroxide. The addition of potassium hydroxide is exothermic.

-

After stirring for approximately one hour, add acetamidine hydrochloride to the mixture.

-

Heat the reaction mixture to reflux and stir overnight.

-

After the reaction is complete, cool the mixture to room temperature and filter.

-

The filtrate is concentrated under reduced pressure to yield the crude product as a solid.

Quantitative Data for 2-Isopropyl-6-methyl-4-hydroxypyrimidine Synthesis

| Parameter | Value/Conditions | Reference |

| Reactants | Isobutyramidine hydrochloride, Methyl/Ethyl acetoacetate | [1] |

| Solvent | Lower alkanol (e.g., Methanol) | [1] |

| Base | Alkali metal hydroxide (e.g., NaOH) | [1] |

| Temperature | 40-45°C | [1] |

| pH | 11.5-11.8 | [1] |

| Yield | 83-85% | [1] |

Chlorination of 2-Isopropyl-6-methyl-4-hydroxypyrimidine (Step 2)

The conversion of the hydroxyl group to a chloro group is a crucial step to yield the final product. This is typically achieved using a strong chlorinating agent.

Chlorinating Agents

-

Phosphorus Oxychloride (POCl₃): This is a very common and effective reagent for the chlorination of hydroxypyrimidines. The reaction can be performed with an excess of POCl₃, or under solvent-free conditions with an equimolar amount of the reagent and a base like pyridine.

-

Triphosgene: This solid, safer alternative to phosgene can also be used for the chlorination in the presence of a base like N,N-diethylaniline in a solvent such as dichloroethane.[3]

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the chlorination of a hydroxypyrimidine using phosphorus oxychloride.[4]

Materials:

-

2-Isopropyl-6-methyl-4-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

Procedure:

-

In a flask equipped with a mechanical stirrer and a reflux condenser, add 2-isopropyl-6-methyl-4-hydroxypyrimidine.

-

Slowly and carefully add phosphorus oxychloride in batches. The reaction is exothermic and generates white fumes.

-

After the addition of POCl₃, add triethylamine dropwise. This will also generate a significant amount of white fumes.

-

Heat the reaction mixture to reflux and stir overnight.

-

After completion, the reaction mixture is carefully poured into a mixture of ice and water.

-

The pH of the aqueous solution is adjusted to weakly alkaline (pH 8-9) using potassium hydroxide.

-

The product is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the final product.

Quantitative Data for Chlorination

| Parameter | Reagent | Conditions | Yield | Reference |

| Chlorination | POCl₃ / Triethylamine | Reflux | High | [4] |

| Chlorination | Triphosgene / N,N-Diethylaniline | Reflux in Dichloroethane, 6h | 90-92% | [3] |

| Solvent-Free Chlorination | Equimolar POCl₃ / Pyridine | High Temperature, Sealed Reactor | High |

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a clear and logical progression from readily available starting materials to the final chlorinated product.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the cited literature for more specific details and safety precautions before undertaking these procedures in a laboratory setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

Navigating the Acquisition and Application of 4-Chloro-2-isopropyl-6-methylpyrimidine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of specific chemical entities is a critical first step in the discovery pipeline. This technical guide addresses the challenges and potential solutions for obtaining 4-Chloro-2-isopropyl-6-methylpyrimidine, a sparsely documented substituted pyrimidine, and explores its prospective applications based on the activities of structurally related compounds.

Due to its limited commercial availability, this compound is not listed by major chemical suppliers. Researchers seeking this compound will likely need to pursue custom synthesis. This guide provides a prospective synthesis route, outlines potential biological applications with detailed experimental protocols for evaluation, and visualizes relevant biological pathways and experimental workflows.

Sourcing and Synthesis

Direct sourcing of this compound is challenging due to the absence of known commercial suppliers. The most viable route for obtaining this compound is through custom synthesis by a specialized contract research organization (CRO).

Custom Synthesis Providers

A multitude of CROs offer custom chemical synthesis services. These organizations possess the expertise and infrastructure to perform complex, multi-step organic syntheses. When selecting a CRO, it is advisable to consider their experience with heterocyclic chemistry, particularly pyrimidine synthesis. Some prominent CROs with medicinal chemistry and custom synthesis capabilities include:

-

Charles River Laboratories[1]

-

Enamine[2]

-

Axon Medchem[3]

-

Otava Chemicals[4]

-

Taros Discovery[5]

-

Richman Chemical Inc.[6]

-

TCI Chemicals

These organizations typically work on a fee-for-service or full-time equivalent (FTE) basis and can provide the target compound in milligram to kilogram quantities.[2][7]

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of 2,4,6-trisubstituted pyrimidines.[8][9][10][11] A common and effective method involves the condensation of a β-dicarbonyl compound with an amidine, followed by chlorination.

Step 1: Synthesis of 2-isopropyl-4-hydroxy-6-methylpyrimidine

This step involves the condensation of isobutyramidine with a β-ketoester, such as ethyl acetoacetate.

-

Reactants: Isobutyramidine hydrochloride, Ethyl acetoacetate, and a base (e.g., sodium ethoxide).

-

Procedure:

-

Dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Add isobutyramidine hydrochloride to the sodium ethoxide solution and stir.

-

Slowly add ethyl acetoacetate to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter, wash the solid with water, and dry to yield 2-isopropyl-4-hydroxy-6-methylpyrimidine.

-

Step 2: Chlorination of 2-isopropyl-4-hydroxy-6-methylpyrimidine

The hydroxyl group at the 4-position is then converted to a chloro group using a chlorinating agent.

-

Reactants: 2-isopropyl-4-hydroxy-6-methylpyrimidine and a chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or triphosgene).[12]

-

Procedure:

-

Carefully add 2-isopropyl-4-hydroxy-6-methylpyrimidine to an excess of phosphorus oxychloride.

-

The mixture is heated to reflux and maintained at that temperature for a few hours.

-

After completion of the reaction, the excess POCl₃ is removed under reduced pressure.

-

The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification by column chromatography on silica gel will afford pure this compound.

-

A patent for the synthesis of the similar compound 4-chloro-2,6-dimethyl-pyrimidine describes a process involving the reflux of 4-hydroxyl-2,6-dimethyl-pyrimidine in phosphorus oxychloride and triethylamine.[13]

Potential Biological Applications and Experimental Evaluation

While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules targeting protein kinases.[14] Many pyrimidine derivatives are known to be potent inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.[14]

Kinase Inhibition

Structurally similar pyrimidine derivatives have been shown to inhibit a range of kinases, including Janus kinases (JAKs), spleen tyrosine kinase (SYK), and kinases within the PI3K/Akt/mTOR and MAPK signaling pathways.[15][16][17][18][19][20] The chloro-substituent at the 4-position can serve as a key interaction point within the ATP-binding pocket of kinases or as a handle for further chemical modification.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To evaluate the potential of this compound as a kinase inhibitor, a common method is a luminescence-based in vitro assay that measures the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and thus a stronger luminescent signal.

Materials:

-

Kinase of interest (e.g., a member of the MAPK or PI3K family)

-

Kinase-specific substrate peptide

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase assay buffer

-

ATP detection reagent (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and wells without the kinase (100% inhibition).

-

Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and ATP in the appropriate kinase buffer. Add this mixture to the wells containing the test compound.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[21]

-

Signal Generation: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of kinase activity) by fitting the data to a dose-response curve.

Relevant Signaling Pathways

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a likely target for this compound could be within key cancer-related signaling pathways such as the PI3K/Akt/mTOR or MAPK pathways.[15][16][18][22]

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[23] Small molecule inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.[15][16][18][22]

Conclusion

While this compound is not a stock chemical, its synthesis is feasible through established chemical methodologies, accessible via contract research organizations. Based on the extensive history of pyrimidine derivatives in drug discovery, this compound represents a novel scaffold with the potential for development as a kinase inhibitor. The experimental protocols and pathway information provided in this guide offer a foundational framework for researchers to commission its synthesis and investigate its biological activities, potentially leading to new therapeutic agents.

References

- 1. criver.com [criver.com]

- 2. Custom Synthesis - Enamine [enamine.net]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Custom Synthesis [otavachemicals.com]

- 5. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 6. Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 7. Drug Discovery: Collaborations between Contract Research Organizations and the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 11. Pyrimidine synthesis [organic-chemistry.org]

- 12. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 13. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 14. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]

- 16. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]

- 19. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

Safety and handling of 4-Chloro-2-isopropyl-6-methylpyrimidine

An In-depth Technical Guide to 4-Chloro-2-isopropyl-6-methylpyrimidine: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental procedures related to this compound (CAS No. 4595-69-1). This document is intended to serve as a core resource for professionals in research and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 4595-69-1 | N/A |

| Molecular Formula | C₈H₁₁ClN₂ | N/A |

| Molecular Weight | 170.64 g/mol | N/A |

| Appearance | Light-yellow oil | [1] |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 4595-69-1) is not available in the reviewed literature. The following safety and handling information is based on data from structurally similar compounds, such as 4-chloro-2-cyclopropyl-6-methylpyrimidine and other substituted chloropyrimidines. It is imperative to handle this compound with caution and to perform a full risk assessment before use.

Hazard Identification

Based on analogous compounds, this compound is anticipated to have the following hazard classifications:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Acute Oral Toxicity: May be harmful if swallowed.

Precautionary Measures and Personal Protective Equipment (PPE)

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or with the potential for aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following experimental protocols are based on procedures described for the synthesis and reaction of this compound.[1][2]

Synthesis of this compound[1]

This procedure details the chlorination of 6-hydroxy-2-isopropyl-4-methylpyrimidine.

Materials:

-

6-hydroxy-2-isopropyl-4-methylpyrimidine (1.52 g, 10 mmol)

-

Phosphorus oxychloride (POCl₃) (15 mL)

-

Ethyl acetate (EtOAc)

-

Sodium carbonate (Na₂CO₃)

-

Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Add 6-hydroxy-2-isopropyl-4-methylpyrimidine to a 100 mL flask.

-

Add POCl₃ to the flask.

-

Stir the mixture at 70 °C for 2 hours.

-

Distill off the remaining POCl₃.

-

Redissolve the residue in 200 mL of EtOAc.

-

Pour the mixture into 200 mL of ice water.

-

Neutralize to pH 7 with Na₂CO₃ powder.

-

Separate the EtOAc layer and wash it twice with water.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the product as a light-yellow oil (1.55 g, 91% yield).

Caption: Synthesis workflow for this compound.

Reaction with Anilines: Synthesis of 2-Isopropyl-6-methyl-N-phenylpyrimidin-4-amine[2]

This protocol describes a nucleophilic substitution reaction at the C4 position.

Materials:

-

This compound (0.34 g, 2 mmol)

-

Aniline (0.28 g, 3 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Combine this compound and aniline in DMF.

-

Stir the mixture at approximately 90 °C for 2 hours.

-

Cool the mixture to room temperature.

-

Add 200 mL of water and extract with EtOAc.

-

Dry the combined organic layer over anhydrous MgSO₄.

-

Concentrate the solution and purify the residue by silica gel column chromatography to obtain the product.

Caption: Experimental workflow for the reaction with aniline.

Biological Activity and Mechanism of Action

Specific studies on the biological activity, signaling pathways, or mechanism of action of this compound are not detailed in the currently available literature. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Derivatives of pyrimidine have been reported to exhibit a wide range of pharmacological properties, including but not limited to:

-

Antifungal activity: Some novel pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against various phytopathogenic fungi.[1][2][3]

-

Anti-HIV activity: Certain pyrimidine hybrids have shown potent anti-HIV-1 activity.[2]

-

Antitumor activity: Various pyrimidine derivatives have been screened for their potential as antitumor agents.[2]

It is plausible that this compound could serve as a valuable intermediate in the synthesis of compounds with interesting biological profiles. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a useful synthetic intermediate. While specific safety and toxicological data are limited, information from analogous compounds suggests that it should be handled with care, using appropriate personal protective equipment in a well-ventilated environment. The provided experimental protocols offer a starting point for its synthesis and further chemical transformations. The broader biological potential of pyrimidine derivatives underscores the importance of further investigation into the specific activities of this compound and its derivatives in the context of drug discovery and development.

References

4-Chloro-2-isopropyl-6-methylpyrimidine: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information and standardized experimental protocols relevant to 4-Chloro-2-isopropyl-6-methylpyrimidine. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document focuses on the general solubility characteristics of structurally related pyrimidine derivatives and outlines detailed methodologies for its experimental determination.

Solubility Data of Related Pyrimidine Derivatives

| Compound | Solvent(s) | Temperature (°C) | Solubility | Citation |

| Various Pyrimidine Derivatives | Methanol | 20.00 - 40.00 | Solubility increases with temperature. | [1] |

| Various Pyrimidine Derivatives | N,N-dimethylformamide (DMF) > Methanol > Carbon tetrachloride (CCl4) | 25.00 - 55.00 | The order of solubility was found to be DMF > methanol > CCl4. | [2] |

| 2-Amino-4-chloro-6-methylpyrimidine | Acetic acid | Not Specified | Soluble (50 mg/mL), clear, colorless to faintly yellow. | [3] |

| 2,4-Diamino-6-chloropyrimidine | Water | Not Specified | Soluble. | [4] |

| 2,4-Diamino-6-chloropyrimidine | Ethanol, Methanol | Not Specified | More soluble than in water. | [4] |

Note: The solubility of pyrimidine derivatives is influenced by factors such as the nature and position of substituents on the pyrimidine ring, solvent polarity, and temperature.[1][2] For instance, the presence of functional groups capable of hydrogen bonding, such as hydroxyl or amino groups, can enhance solubility in protic solvents.[1]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are essential. The following sections detail established methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is a widely accepted technique for this measurement.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours of continuous shaking or stirring.[5] Temperature control is critical as solubility is temperature-dependent.[2]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution from the solid phase by centrifugation or filtration. Care must be taken to avoid any transfer of solid particles.

-

Quantification: Accurately measure the concentration of this compound in the clear, saturated supernatant. This can be achieved using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express the thermodynamic solubility in units of mass per volume (e.g., mg/mL) or molarity (e.g., mol/L).

Gravimetric Method for Solubility Determination

The gravimetric method is another approach to determine thermodynamic solubility, particularly suitable for non-volatile solutes.[1]

Protocol:

-

Equilibration: Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).

-

Sample Withdrawal: Carefully withdraw a known mass or volume of the clear, saturated supernatant using a pre-weighed, sealed container (e.g., a vial with a septum).

-

Solvent Evaporation: Evaporate the solvent from the withdrawn sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the solute is achieved.

-

Calculation: Determine the mass of the dissolved solid. The solubility can then be calculated as the mass of the solute per mass or volume of the solvent.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. Further research would be required to investigate its potential biological activities.

Conclusion

This technical guide has summarized the available, albeit general, solubility information for compounds related to this compound and has provided detailed, actionable experimental protocols for the precise determination of its solubility. For researchers and drug development professionals, obtaining accurate solubility data is a critical first step in evaluating the potential of this compound for further study and application. The provided methodologies offer a robust framework for generating this essential data.

References

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 4-Chloro-2-isopropyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 4-Chloro-2-isopropyl-6-methylpyrimidine, a key intermediate in the development of various pharmacologically active compounds. The described methodology is a robust two-step process commencing with the base-catalyzed cyclocondensation of isobutyramidine hydrochloride and ethyl acetoacetate to yield 2-isopropyl-6-methylpyrimidin-4-ol. The subsequent chlorination of this intermediate is efficiently achieved using phosphorus oxychloride (POCl₃). This protocol offers a clear and reproducible pathway for obtaining the target compound with satisfactory yield and purity, facilitating its application in medicinal chemistry and drug discovery pipelines.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds widely utilized as scaffolds in the design of therapeutic agents. The title compound, this compound, serves as a versatile building block, enabling further functionalization through nucleophilic substitution of the chloro group at the 4-position. This allows for the introduction of diverse functionalities, making it a valuable precursor for creating libraries of novel molecules for biological screening. The following protocol details a reliable synthesis route from commercially available starting materials.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-isopropyl-6-methylpyrimidin-4-ol

This procedure is adapted from the established synthesis of pyrimidinol intermediates.[1] The reaction involves the condensation of an amidine with a β-ketoester.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Isobutyramidine HCl | C₄H₁₁ClN₂ | 122.60 | 12.26 g | 1.0 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 13.01 g (12.75 mL) | 1.0 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.40 g | 1.1 |

| Ethanol (EtOH), absolute | C₂H₅OH | 46.07 | 200 mL | - |

| Acetic Acid, glacial | CH₃COOH | 60.05 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (200 mL) and sodium hydroxide pellets (4.40 g).

-

Stir the mixture until the sodium hydroxide is completely dissolved to form sodium ethoxide.

-

To this solution, add ethyl acetoacetate (13.01 g) followed by isobutyramidine hydrochloride (12.26 g).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Neutralize the mixture by slow, dropwise addition of glacial acetic acid until a pH of approximately 7 is reached.

-

Filter the resulting precipitate using a Büchner funnel and wash the solid with cold deionized water (2 x 50 mL).

-

Dry the collected solid under vacuum at 60 °C to yield 2-isopropyl-6-methylpyrimidin-4-ol as a white to off-white crystalline solid.[1][2]

Expected Yield and Characterization:

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid[1] |

| Yield | 75-85% |

| Melting Point | 172-175 °C[2] |

| Purity (HPLC) | >98% |

Step 2: Synthesis of this compound

This step employs phosphorus oxychloride (POCl₃) to convert the hydroxyl group of the pyrimidinol into a chloro group.[3]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-isopropyl-6-methylpyrimidin-4-ol | C₈H₁₂N₂O | 152.19 | 15.22 g | 1.0 |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 46.0 g (27.9 mL) | 3.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-isopropyl-6-methylpyrimidin-4-ol (15.22 g).

-

Slowly add phosphorus oxychloride (46.0 g) to the flask with stirring.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralize the acidic aqueous solution by the slow addition of solid or saturated aqueous sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid or low-melting solid.

Expected Yield and Characterization:

| Parameter | Expected Value |

| CAS Number | 4595-69-1[4] |

| Appearance | Colorless to light yellow oil or low-melting solid. |

| Yield | 60-75% |

| Boiling Point | (To be determined experimentally) |

| Purity (GC-MS) | >97% |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

Workflow Diagram

Caption: Detailed workflow for the two-step synthesis of the target compound.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and toxic. It reacts exothermically with water. Handle with extreme care.

-

Sodium hydroxide is a strong base. Avoid contact with skin and eyes.

-

Organic solvents like ethanol and dichloromethane are flammable. Avoid open flames and sparks.

This detailed protocol provides a reliable method for the synthesis of this compound, enabling its use in further research and development activities.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-2-isopropyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Chloro-2-isopropyl-6-methylpyrimidine. This compound is a versatile heterocyclic building block in medicinal chemistry and drug discovery, offering a reactive site for the introduction of various functional groups at the C4 position. The protocols detailed below are based on established principles of SNAr on chloropyrimidines and serve as a foundational guide for the synthesis of novel pyrimidine derivatives.

The pyrimidine scaffold is a privileged structure found in numerous FDA-approved drugs, and its functionalization is key to modulating pharmacological properties. The electron-deficient nature of the pyrimidine ring, enhanced by the chloro substituent, facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The generally accepted mechanism for this transformation is a two-step addition-elimination process. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which subsequently expels the chloride leaving group to yield the substituted pyrimidine product.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocols

The following are general protocols for the nucleophilic substitution of this compound with common nucleophiles. Researchers should note that optimization of reaction conditions (e.g., temperature, solvent, base, and reaction time) may be necessary to achieve optimal yields for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 4-amino-2-isopropyl-6-methylpyrimidine derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine, piperidine)

-

Solvent (e.g., Ethanol, 2-Propanol, DMF, NMP, water)[1]

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃) or acid catalyst (e.g., HCl for anilines)[1]

-

Round-bottom flask with condenser or microwave reaction vial

-

Standard work-up and purification reagents and equipment

Procedure (Conventional Heating):

-

To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine derivative.

Procedure (Microwave Irradiation):

-

In a microwave reaction vial, combine this compound (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (e.g., DIPEA, 1.1 equiv.), and a suitable solvent (e.g., ethanol).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to the desired temperature (typically 100-150 °C) for a specified time (usually 10-60 minutes).

-

After cooling, work up and purify the product as described in the conventional heating method.

Quantitative Data (Illustrative Examples):

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | HCl | Water | 80 | 6 | 85-95 | [1] |

| Morpholine | K₂CO₃ | DMF | 100 | 12 | 80-90 | General Protocol |

| Piperidine | TEA | Ethanol | 80 | 8 | 88-95 | General Protocol |

| Benzylamine | DIPEA | 2-Propanol | 120 | 16 | 75-85 | General Protocol |

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 4-(alkyl/arylthio)-2-isopropyl-6-methylpyrimidines.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan, sodium hydrosulfide)

-

Base (e.g., NaH, K₂CO₃, NaOEt)

-

Solvent (e.g., DMF, THF, Ethanol)

-

Reaction vessel

-

Standard work-up and purification reagents and equipment

Procedure:

-

Prepare the thiolate in situ by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.

-

Add this compound (1.0 equiv.) to the thiolate solution.

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 1-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

Quantitative Data (Illustrative Examples):

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | K₂CO₃ | DMF | 25 | 4 | 90-98 | General Protocol |

| Benzyl mercaptan | NaH | THF | 60 | 6 | 85-92 | General Protocol |

| Sodium Hydrosulfide | N/A | Ethanol | 50 | 2 | 70-80 | General Protocol |

Protocol 3: Reaction with Alcohol Nucleophiles

This protocol describes the synthesis of 4-alkoxy-2-isopropyl-6-methylpyrimidines.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, isopropanol) or Phenol

-

Base (e.g., NaH, Na, K₂CO₃)

-

Solvent (can be the alcohol itself, or a non-nucleophilic solvent like THF or DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel

-

Standard work-up and purification reagents and equipment

Procedure:

-

Generate the alkoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.

-

Add this compound (1.0 equiv.) to the alkoxide solution.

-

Stir the reaction mixture at a temperature ranging from room temperature to reflux for 1-24 hours.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up and extract the product.

-

Dry, concentrate, and purify the crude product by column chromatography.

Quantitative Data (Illustrative Examples):

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Methoxide | N/A | Methanol | 65 | 12 | 85-95 | General Protocol |

| Sodium Ethoxide | N/A | Ethanol | 78 | 10 | 88-96 | [2] |

| Phenol | K₂CO₃ | DMF | 100 | 24 | 70-80 | General Protocol |

Experimental Workflow

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-2-isopropyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many biologically active compounds and approved drugs.[1][2][3]

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in drug discovery, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors used in oncology.[3] The 2,4,6-trisubstituted pyrimidine framework, in particular, offers a versatile platform for generating libraries of compounds for screening and lead optimization.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-Chloro-2-isopropyl-6-methylpyrimidine with various arylboronic acids. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the synthesis of novel pyrimidine derivatives for applications in drug development and other areas of chemical research. While chloro-heteroaromatics can be less reactive than their bromo or iodo counterparts, optimized conditions with suitable catalysts and ligands can achieve high yields.[3]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling to yield the corresponding 4-aryl-2-isopropyl-6-methylpyrimidine.

Data Presentation: Representative Reaction Conditions and Yields

The successful Suzuki coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the Suzuki coupling of this substrate with various arylboronic acids, based on typical conditions reported for similar chloropyrimidines.[1][3] Optimization may be required for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 |

| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 16 | 88 |

| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 120 | 6 | 78 |

| 5 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 75 |

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki coupling reaction of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Phenylboronic acid (1.2 mmol, 1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

-

1,4-Dioxane (5 mL, degassed)

-

Water (1 mL, degassed)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-2-isopropyl-6-methylpyrimidine.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

References

The Versatile Intermediate: 4-Chloro-2-isopropyl-6-methylpyrimidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-isopropyl-6-methylpyrimidine stands as a pivotal heterocyclic building block in the realm of medicinal chemistry and drug development. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 6-position, renders it a highly versatile intermediate for the synthesis of a diverse array of biologically active molecules. The electron-deficient nature of the pyrimidine ring, further accentuated by the chloro-substituent, makes the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functionalities, particularly nitrogen, oxygen, and sulfur nucleophiles, which is a cornerstone of modern drug design. Furthermore, the chloro group serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, with a focus on its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and inflammatory diseases.

Key Applications in Drug Synthesis

The primary utility of this compound lies in its role as a precursor to substituted pyrimidines, which are core scaffolds in numerous approved and investigational drugs. The most common transformations involve:

-

Nucleophilic Aromatic Substitution (SNAr): The displacement of the C4-chloro atom by various nucleophiles is the most prominent application. This reaction is fundamental for introducing amine side chains, which are often crucial for binding to the hinge region of protein kinases.

-

Palladium-Catalyzed Cross-Coupling Reactions: While less common than SNAr at the 4-position, the chloro-substituent can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with aryl or heteroaryl boronic acids. This allows for the expansion of the molecular scaffold to target additional binding pockets in target proteins.

These reactions have positioned this compound as a key intermediate in the synthesis of inhibitors for various kinase families, including:

-

p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors: These are investigated for their potential in treating inflammatory diseases.

-

Cyclin-Dependent Kinase (CDK) inhibitors: These are crucial in cancer therapy for their role in cell cycle regulation.[1][2]

-